Nicotine, N-oxide, dihydrochloride
Overview
Description
Nicotine, N-oxide, dihydrochloride is a derivative of nicotine, a well-known alkaloid found in tobacco plants. This compound is formed through the oxidation of nicotine and is often used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of nicotine, N-oxide, dihydrochloride typically involves the oxidation of nicotine using hydrogen peroxide or other oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide . The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Nicotine, N-oxide, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used to convert the N-oxide back to nicotine.
Substitution: Acetyl chloride and benzoyl chloride are used in substitution reactions to form derivatives of nicotine.
Major Products Formed:
Pseudoöxynicotine: Formed through the hydrolysis of acetylated nicotine, N-oxide.
Dihydrometanicotine: Produced through the reduction of the hydrazone derivative of pseudoöxynicotine.
Scientific Research Applications
Nicotine, N-oxide, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other nicotine derivatives.
Biology: Studied for its effects on nicotinic acetylcholine receptors and its potential role in neurobiology.
Medicine: Investigated for its potential therapeutic applications, including its use in smoking cessation aids.
Mechanism of Action
The mechanism of action of nicotine, N-oxide, dihydrochloride involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are ion channels that, when activated by nicotine or its derivatives, allow the flow of cations such as calcium and sodium into neurons. This leads to neuronal excitation and the release of neurotransmitters, contributing to the compound’s stimulatory effects .
Comparison with Similar Compounds
Nicotinic acid N-oxide: An oxidation product of nicotinic acid with similar chemical properties.
Cotinine: A major metabolite of nicotine with different pharmacological effects.
Nornicotine: A minor alkaloid found in tobacco with distinct biological activities.
Uniqueness: Nicotine, N-oxide, dihydrochloride is unique due to its specific interaction with nAChRs and its ability to undergo various chemical modifications. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-[(2S)-1-methylpyrrolidin-2-yl]-1-oxidopyridin-1-ium;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9;;/h2,4,7-8,10H,3,5-6H2,1H3;2*1H/t10-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMFEHNHIVEQAS-XRIOVQLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=C[N+](=CC=C2)[O-].Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=C[N+](=CC=C2)[O-].Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23155-03-5 | |
Record name | Nicotine, N-oxide, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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